molecular formula C9H8N2O3S B13560756 6-Methanesulfonyl-1,8-naphthyridin-2-ol

6-Methanesulfonyl-1,8-naphthyridin-2-ol

Cat. No.: B13560756
M. Wt: 224.24 g/mol
InChI Key: JLANMOJGGZPNCG-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-1,8-naphthyridin-2-ol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-Methanesulfonyl-1,8-naphthyridin-2-ol, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of 1,8-naphthyridines often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with DNA, leading to changes in its conformation and inhibition of replication or transcription processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Methanesulfonyl-1,8-naphthyridin-2-ol is unique due to the presence of the methanesulfonyl group, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

6-methylsulfonyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12)

InChI Key

JLANMOJGGZPNCG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2

Origin of Product

United States

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